4-(2-(4-Bromo-2,6-dichlorophenoxy)ethyl)morpholine
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Overview
Description
4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine is an organic compound that features a morpholine ring substituted with a 4-bromo-2,6-dichlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine typically involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide to form 2-(4-bromo-2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dichlorophenol
- 4-Bromo-2,6-dichlorophenylamine
- 4-Bromo-2,6-di-tert-butylphenol
Uniqueness
4-[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-morpholine is unique due to the presence of both a morpholine ring and a 4-bromo-2,6-dichlorophenoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrCl2NO2 |
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Molecular Weight |
355.05 g/mol |
IUPAC Name |
4-[2-(4-bromo-2,6-dichlorophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H14BrCl2NO2/c13-9-7-10(14)12(11(15)8-9)18-6-3-16-1-4-17-5-2-16/h7-8H,1-6H2 |
InChI Key |
GMOSFUWKVQJDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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